molecular formula C9H8F2O2 B1439672 2-Ethoxy-3,5-difluorobenzaldehyde CAS No. 883535-74-8

2-Ethoxy-3,5-difluorobenzaldehyde

Cat. No. B1439672
CAS RN: 883535-74-8
M. Wt: 186.15 g/mol
InChI Key: RQGAAZRZCQTFPA-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzaldehyde is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-3,5-difluorobenzaldehyde is 1S/C9H8F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 . The InChI key is RQGAAZRZCQTFPA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Ethoxy-3,5-difluorobenzaldehyde is a liquid at ambient temperature . The compound is stored at ambient temperature .

Scientific Research Applications

Synthesis and Anticancer Activity

2-Ethoxy-3,5-difluorobenzaldehyde plays a crucial role in the synthesis of fluorinated analogues of combretastatins, which exhibit potent anticancer properties. Researchers have utilized this compound in the Wittig synthesis of fluoro-substituted stilbenes, leading to the creation of fluoro analogues of combretastatins A-1, A-2, and A-4. These analogues have been shown to retain the cell growth inhibitory properties of their non-fluorinated counterparts, indicating their potential as effective anticancer agents (Lawrence et al., 2003).

Catalytic Applications

The compound is also implicated in catalytic applications, as demonstrated by the synthesis and utilization of a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y. This complex acts as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing the ability of 2-Ethoxy-3,5-difluorobenzaldehyde derivatives to enhance catalytic efficiency and stability (Ghorbanloo & Maleki Alamooti, 2017).

Chemical Synthesis and Characterization

Further research into the chemical synthesis and characterization of new compounds derived from 2-Ethoxy-3,5-difluorobenzaldehyde has led to the development of novel 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds have been studied for their potential applications in various fields, including pharmaceuticals, due to their synthesized and characterized properties using spectral data and chemical analyses (Yüksek et al., 2005).

Stabilizing Higher Oxidation States

2-Ethoxy-3,5-difluorobenzaldehyde has been used in the synthesis of a doubly N-confused porphyrin and its metal complexes, which are capable of stabilizing higher oxidation states. This discovery opens up new possibilities for the use of this compound in the development of advanced materials and chemical processes (Furuta, Maeda, & Osuka, 2000).

Spectroscopy and Molecular Structure

The study of difluorobenzaldehydes, including 2-Ethoxy-3,5-difluorobenzaldehyde, through matrix-isolation infrared spectroscopy has provided valuable insights into their molecular structure and behavior under different conditions. This research contributes to a deeper understanding of the physical and chemical properties of fluorinated compounds (Itoh et al., 2011).

properties

IUPAC Name

2-ethoxy-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGAAZRZCQTFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-difluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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